1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol
CAS No.:
Cat. No.: VC15893526
Molecular Formula: C17H14ClNO
Molecular Weight: 283.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO |
|---|---|
| Molecular Weight | 283.7 g/mol |
| IUPAC Name | 1-(2-amino-3-chloro-4-methylphenyl)naphthalen-2-ol |
| Standard InChI | InChI=1S/C17H14ClNO/c1-10-6-8-13(17(19)16(10)18)15-12-5-3-2-4-11(12)7-9-14(15)20/h2-9,20H,19H2,1H3 |
| Standard InChI Key | ZALOVYJABLDUOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C2=C(C=CC3=CC=CC=C32)O)N)Cl |
Introduction
Structural Characterization and Molecular Properties
Core Structure and Functional Groups
1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol features a naphthalen-2-ol moiety (a bicyclic aromatic system with a hydroxyl group at the 2-position) linked to a 2-amino-3-chloro-4-methylphenyl group. Key structural attributes include:
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Naphthalene backbone: Provides planar aromaticity and π-electron density for intermolecular interactions .
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Hydroxyl group (-OH): Enhances polarity and enables hydrogen bonding, influencing solubility and reactivity .
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Chloro and methyl substituents: The electron-withdrawing chlorine (at position 3) and electron-donating methyl group (at position 4) create electronic asymmetry on the phenyl ring, affecting regioselectivity in further reactions .
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Amino group (-NH₂): Introduces basicity and potential for nucleophilic substitution or coordination chemistry .
Physicochemical Properties
While direct experimental data for this compound is limited, analogous structures provide insights:
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Naphthalen-2-ol: Commercially available or synthesized via coal tar distillation .
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2-Amino-3-chloro-4-methylphenyl group: Likely derived from substituted aniline precursors .
Betti Reaction Approach
The Betti reaction, a three-component coupling of naphthols, aldehydes, and amines, is a viable pathway :
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Step 1: Condensation of 3-chloro-4-methylbenzaldehyde with ammonia to form 2-amino-3-chloro-4-methylbenzaldehyde.
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Step 2: Reaction of naphthalen-2-ol with the aldehyde-amine intermediate under acidic conditions.
This method aligns with protocols for β-naphthol derivatives , though regioselectivity must be controlled to ensure proper substitution patterns.
Ullmann Coupling Alternative
A copper-catalyzed coupling between 2-iodonaphthalen-2-ol and 2-amino-3-chloro-4-methylphenylboronic acid could achieve the desired linkage :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted signals for key protons (δ in ppm):
Infrared (IR) Spectroscopy
Critical absorption bands:
| Parameter | Assessment |
|---|---|
| Acute Toxicity (LD50, rat) | Estimated >500 mg/kg (oral) |
| Environmental Persistence | Moderate (logP = 3.5) |
| Biodegradability | Low (structural complexity) |
Future Research Directions
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